VAP-1 Inhibition: N1-Isopropyl vs. N-Methyl Pyrazole Substituent
The isopropyl substituent at the pyrazole N1 position is hypothesized to confer enhanced VAP-1 binding relative to a methyl substituent. Patent SAR data from the Astellas glycine–pyrazole series (US8802679) report that N1-isopropyl-substituted pyrazoles consistently exhibit lower IC₅₀ values against both rat and human recombinant VAP-1 compared to their N1-methyl congeners, with the magnitude of the improvement typically ranging from approximately 5-fold to >20-fold depending on the co-substituent pattern [1]. While no direct head-to-head biochemical comparison has been published for the specific title compound versus N-(4-methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1006476-23-8), the class-level SAR inference—drawn from structurally contiguous analogs within the same patent scaffold—predicts a meaningful potency advantage for the isopropyl-bearing compound [1].
| Evidence Dimension | VAP-1 SSAO enzyme inhibition (IC₅₀ shift between N1-isopropyl and N1-methyl pyrazole analogs) |
|---|---|
| Target Compound Data | IC₅₀ not reported for this specific compound; BindingDB (CHEMBL2327671) confirms VAP-1 inhibition in rat CHO assay [2]. |
| Comparator Or Baseline | N1-methyl pyrazole analogs in US8802679 consistently 5- to >20-fold less potent than N1-isopropyl equivalents in rhVAP-1 and rrVAP-1 assays [1]. |
| Quantified Difference | Class-level predicted 5- to >20-fold IC₅₀ advantage for N1-isopropyl over N1-methyl substitution. |
| Conditions | Recombinant human and rat VAP-1 enzymatic assays; [¹⁴C]-benzylamine substrate; 30 min pre-incubation (US8802679, BindingDB CHEMBL2327671). |
Why This Matters
For procurement decisions, selecting the isopropyl-substituted compound over the commercially available N-methyl variant (CAS 1006476-23-8) is supported by patent-level SAR that predicts substantially higher target engagement at equivalent screening concentrations.
- [1] Yoshihara K, Suzuki D, Yamaki S, et al. Glycine compound. US Patent US8802679B2, issued August 12, 2014. Astellas Pharma Inc. SAR Tables for N1-alkyl substitution. View Source
- [2] BindingDB. CHEMBL2327671 (ChEMBL_939405): Inhibition of rat VAP-1 expressed in CHO cells. Assay ID 4, Entry ID 50042511. View Source
